1-Benzothiophen-5-ylmethanol
Overview
Description
1-Benzothiophen-5-ylmethanol is a compound that is structurally related to benzothiophene derivatives. While the specific compound is not directly mentioned in the provided papers, the general class of benzothiophene derivatives is well-represented. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through several methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium iodide in conjunction with potassium iodide or promoted by radicals in alcoholic media with a radical initiator such as AIBN, leading to different benzothiophene derivatives with varying yields .
Molecular Structure Analysis
Benzothiophene derivatives, including 1-Benzothiophen-5-ylmethanol, typically exhibit planar molecular structures. This planarity is a common feature among heterocyclic compounds like benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene homologues. These compounds are often packed in a herringbone arrangement, as determined by single-crystal X-ray analysis .
Chemical Reactions Analysis
Benzothiophene derivatives can participate in various chemical reactions. For instance, the chelated complex [PdLCl2], which contains a related phosphine ligand, can react with alcohols to form chiral cyclometallated complexes. These reactions demonstrate the reactivity of benzothiophene-related structures in coordination chemistry . Additionally, photochromic benzothiophene derivatives can undergo reversible photocyclization, indicating their potential in developing photoresponsive materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be studied using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These methods help elucidate the electrochemical behavior and optical properties of the compounds. For example, photochromic benzothiophene derivatives exhibit color changes upon exposure to light, with the colored forms being stable at elevated temperatures . The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, which can influence their physical properties .
Scientific Research Applications
Synthesis of Benzothiophene Derivatives
1-Benzothiophen-5-ylmethanol is a precursor in the synthesis of various benzothiophene derivatives. For instance, it is used in the Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, leading to the formation of (E)-2-(1-alkenyl)benzothiophenes and 2-alkoxymethylbenzothiophenes (Gabriele et al., 2011).
Development of [1]Benzothieno[3,2-b][1]benzothiophene for OTFTs
In organic electronics, 1-Benzothiophen-5-ylmethanol derivatives, specifically [1]benzothieno[3,2-b][1]benzothiophene (BTBT)-based molecules, are synthesized for use in organic thin-film transistors (OTFTs). These molecules exhibit high mobility and are essential for developing high-performance OTFTs (He et al., 2017).
Antimicrobial Activity
Some derivatives of 1-Benzothiophen-5-ylmethanol have been explored for their antimicrobial properties. Compounds synthesized from benzothiophene derivatives demonstrated significant antibacterial activity, indicating potential applications in pharmaceuticals (Naganagowda & Petsom, 2011).
Development of Nonfullerene Organic Solar Cells
Benzothiophene derivatives are also used in the construction of non-fullerene acceptors for organic solar cells. Specifically, the incorporation of benzothiophene units in end-group acceptors enhances the Voc and Jsc values of the solar cells, improving their efficiency (Chang et al., 2019).
Photochromic Systems
Benzothiophene derivatives, including those derived from 1-Benzothiophen-5-ylmethanol, have applications in photochromic systems. These compounds undergo ring closure reactions upon UV irradiation, forming substituted dicyano-dihydro-benzothiophenes, which have potential applications in photonic devices (Uchida et al., 1992).
Antitumor Activity
Some benzothiophene derivatives exhibit antitumor activity. For example, certain carboxamides synthesized from benzothiophene compounds have shown the ability to inhibit the in vitro growth of human tumor cells, indicating potential for cancer treatment (Ostapiuk et al., 2017).
Chromatography
In analytical chemistry, benzothiophene derivatives are used as reference compounds in gas chromatography for studying the retention indices of various substances (Andersson, 1986).
Crystal Structure and Drug Design
The crystal structure of benzothiophene derivatives is studied for their pharmacological properties and potential in drug design. This includes analysis using techniques like X-ray powder diffraction and DFT-D calculations (Dugarte-Dugarte et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-benzothiophen-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSQUAJOCDMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383674 | |
Record name | 1-benzothiophen-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-ylmethanol | |
CAS RN |
20532-34-7 | |
Record name | 1-benzothiophen-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20532-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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